

Biological activity of 1-Amino-4-methylpiperazine

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Compound of Interest

Compound Name: 1-Amino-4-methylpiperazine

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An In-depth Technical Guide on the Biological Activity of **1-Amino-4-methylpiperazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-methylpiperazine is a versatile heterocyclic compound that serves as a crucial intermediate and structural scaffold in the synthesis of a wide array of biologically active molecules.^[1] Its derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The piperazine nucleus is a common feature in many approved drugs, highlighting its importance in medicinal chemistry.^{[2][3]} This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds derived from **1-amino-4-methylpiperazine**, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.

Synthesis of 1-Amino-4-methylpiperazine and Its Derivatives

1-Amino-4-methylpiperazine can be synthesized through various methods, commonly involving the nitrosation of N-methylpiperazine followed by reduction.^{[4][5][6]} A widely used laboratory and industrial method starts from piperazine hexahydrate, proceeding through methylation, hydrolysis, nitrosation, and finally, reduction using agents like zinc powder in

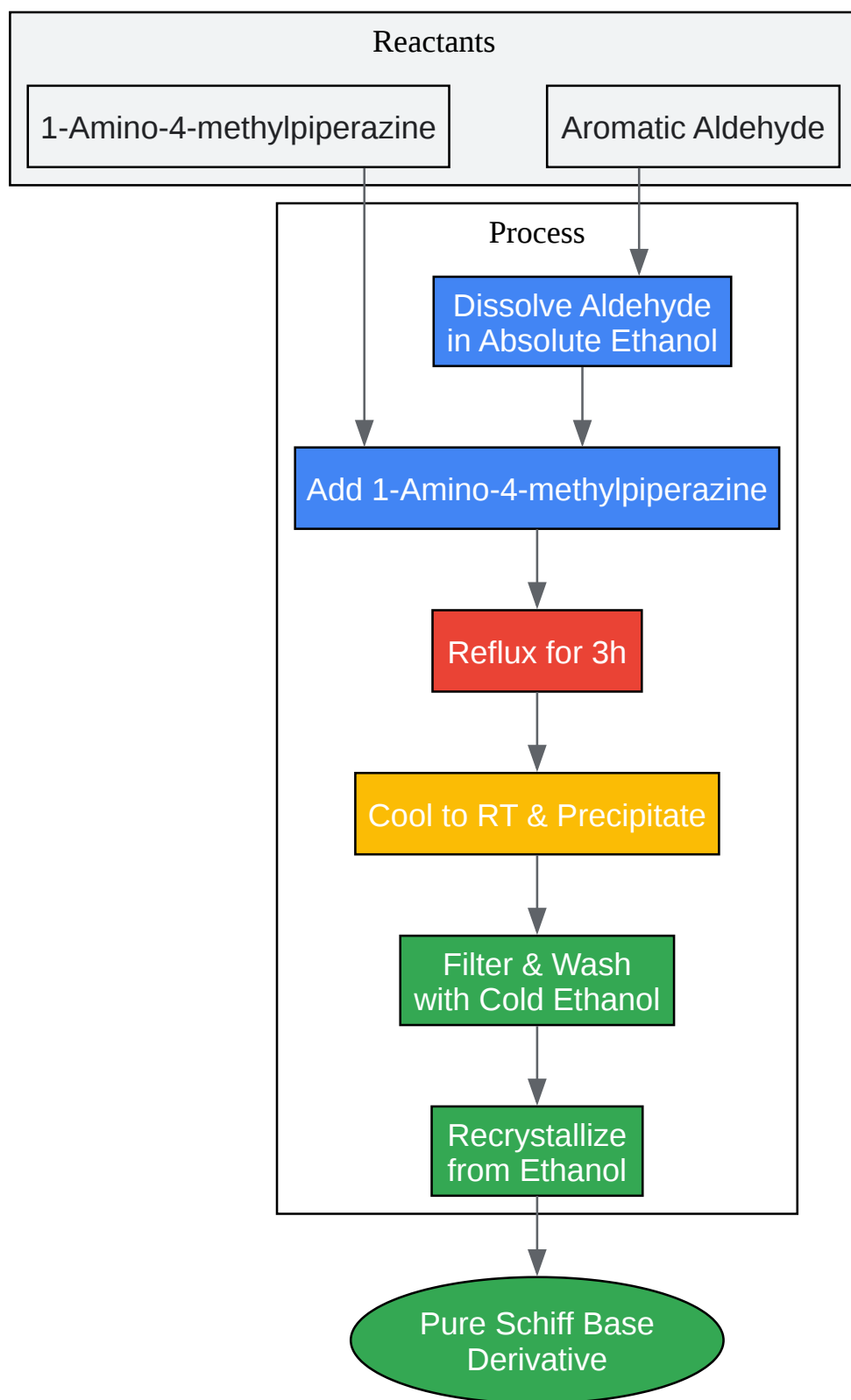
acetic acid.[4][6][7] More environmentally friendly methods, such as catalytic hydrogenation using a palladium catalyst, have also been developed to improve yield and reduce waste.[8]

The primary amine group of **1-amino-4-methylpiperazine** makes it an excellent starting material for creating Schiff bases (imines or hydrazones) through condensation reactions with various aromatic aldehydes and ketones.[2] These reactions are typically straightforward, often performed under reflux in a solvent like ethanol, and can be conducted without a catalyst.[2] This ease of derivatization allows for the generation of large libraries of compounds for biological screening.

General Experimental Protocol: Synthesis of Schiff Base Derivatives

A general procedure for synthesizing Schiff base derivatives from **1-amino-4-methylpiperazine** is as follows:[2]

- An aromatic aldehyde derivative (1 equivalent) is dissolved in absolute ethanol (10 mL).
- **1-Amino-4-methylpiperazine** (1.25 equivalents) is slowly added to the solution.
- The reaction mixture is stirred and heated to reflux for approximately 3 hours.
- After cooling the mixture to room temperature, the resulting precipitate is collected by filtration.
- The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure Schiff base.



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General workflow for the synthesis of Schiff base derivatives.

Anticancer Activity

Derivatives of **1-amino-4-methylpiperazine** have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis.^{[3][9]}

Cytotoxicity Data

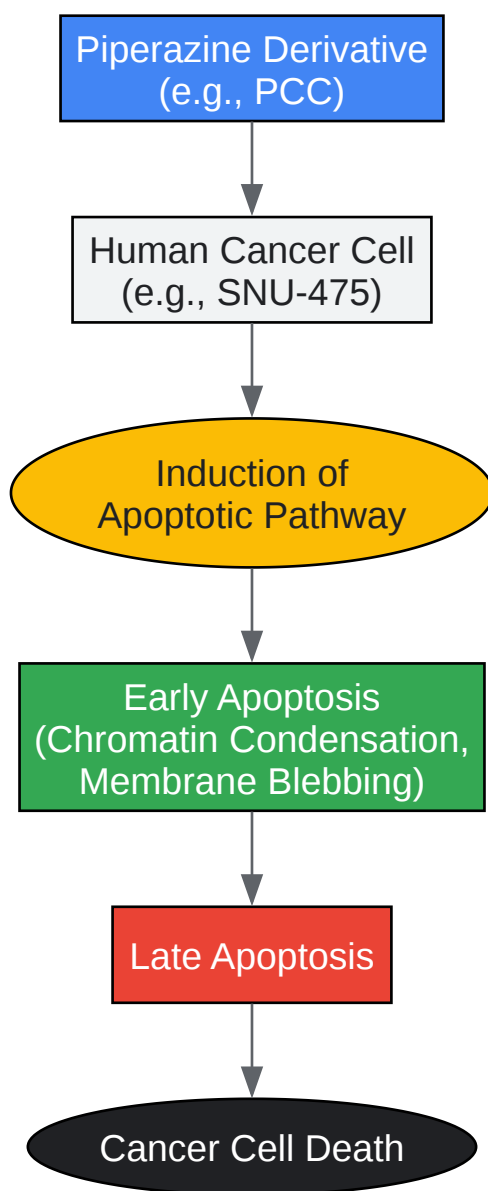
The antiproliferative activity of various **1-amino-4-methylpiperazine** derivatives has been quantified using the MTT assay, with results often presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound Class	Cancer Cell Line	IC50 (μM)	Reference Drug	IC50 (μM)
Phenyl Benzamide (A-11)	A-549 (Lung)	5.71	Gefitinib	16.56
Phenyl Benzamide (A-11)	HCT-116 (Colon)	4.26	Gefitinib	10.51
Phenyl Benzamide (A-11)	MIAPaCa-2 (Pancreatic)	31.36	Gefitinib	49.50
Piperazine Compound (PCC)	SNU-475 (Liver)	6.98 μg/mL	Doxorubicin	1.14 μg/mL
Piperazine Compound (PCC)	SNU-423 (Liver)	7.76 μg/mL	Doxorubicin	1.14 μg/mL
1,2-Benzothiazine (BS130)	MCF7 (Breast)	More cytotoxic than Doxorubicin at 1 μM	Doxorubicin	-
1,2-Benzothiazine (BS230)	MCF7 (Breast)	More cytotoxic than Doxorubicin at 1 μM	Doxorubicin	-

Table 1: In Vitro Cytotoxicity of **1-Amino-4-methylpiperazine** Derivatives.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Mechanism of Action: Apoptosis Induction

Studies suggest that piperazine-containing compounds can induce apoptosis (programmed cell death) in cancer cells. For instance, a piperazine-containing compound designated as PCC was shown to induce morphological changes characteristic of apoptosis in human liver cancer cells, such as chromatin condensation and membrane blebbing.[\[9\]](#) This suggests that these compounds could be valuable candidates for anticancer drug development.[\[9\]](#)



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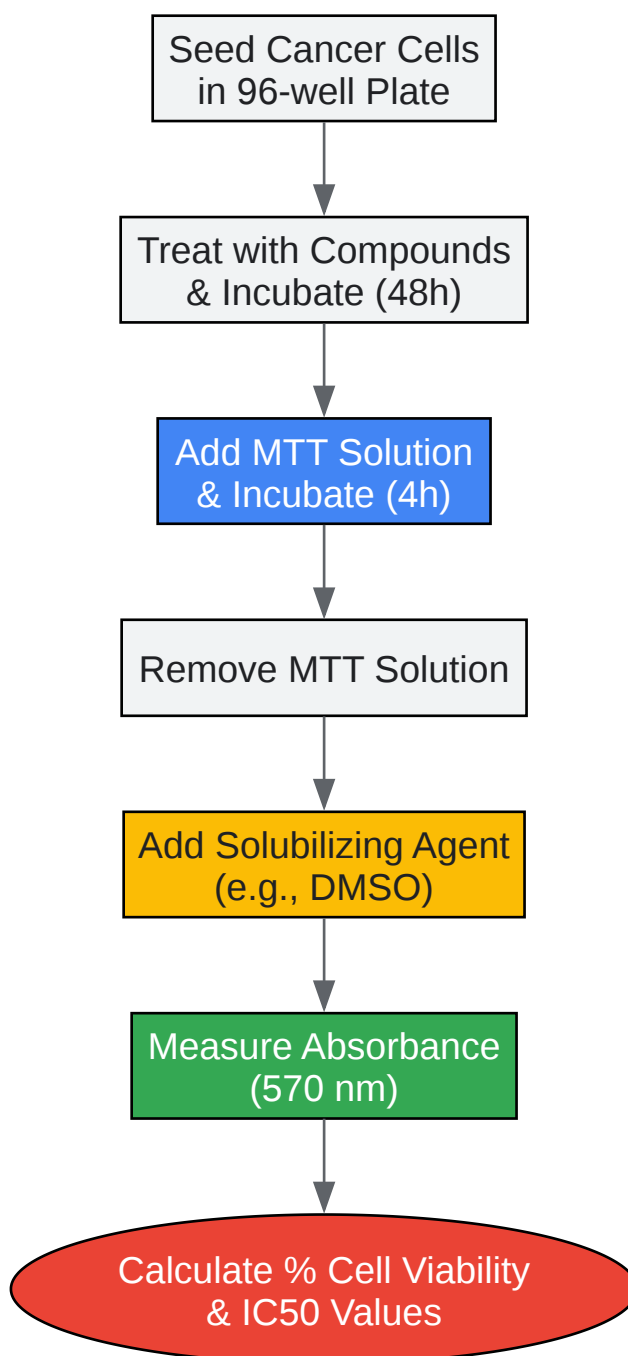
Proposed apoptotic mechanism of piperazine derivatives in cancer cells.

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.^{[10][12]}

- Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

- The cells are treated with various concentrations of the synthesized compounds and a standard drug (e.g., Gefitinib) and incubated for a specified period (e.g., 48 hours).
- After incubation, the treatment medium is removed, and MTT solution (e.g., 2.5 mg/mL) is added to each well.
- The plate is incubated for another 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
[12]
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell survival is calculated using the formula: % Cell Survival = $[(A_t - A_b) / (A_c - A_b)] \times 100$, where A_t , A_b , and A_c are the absorbances of the test sample, blank, and control, respectively.[12]



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Workflow for the MTT cell viability assay.

Antimicrobial Activity

The piperazine scaffold is a well-known pharmacophore in the design of antimicrobial agents. [2] Schiff base derivatives of **1-amino-4-methylpiperazine** have been synthesized and evaluated for their activity against various Gram-positive and Gram-negative bacteria, as well

as fungi. In many cases, metal complexes of these Schiff bases show enhanced antimicrobial activity compared to the ligands alone.[\[2\]](#)[\[13\]](#)

Antimicrobial Screening Data

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Compound Class	Microorganism	MIC (µg/mL)	Standard	MIC (µg/mL)
Piperazine Schiff Base	Staphylococcus aureus (MRSA)	30	Streptomycin	10
Chalcone-Piperazine Hybrid	Candida albicans	2.22	Fluconazole	-

Table 2: Antimicrobial Activity of **1-Amino-4-methylpiperazine** Derivatives.[\[14\]](#)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A common method to determine MIC is the broth microdilution assay, often using an indicator like resazurin.[\[14\]](#)

- A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Brain Heart Infusion broth).
- A standardized inoculum of the target microorganism (e.g., MRSA adjusted to 1×10^6 CFU/mL) is added to each well.
- A growth indicator, such as resazurin solution, is added to all wells.
- The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

- The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (indicating inhibition of microbial growth).

Neuroprotective Effects in Alzheimer's Disease

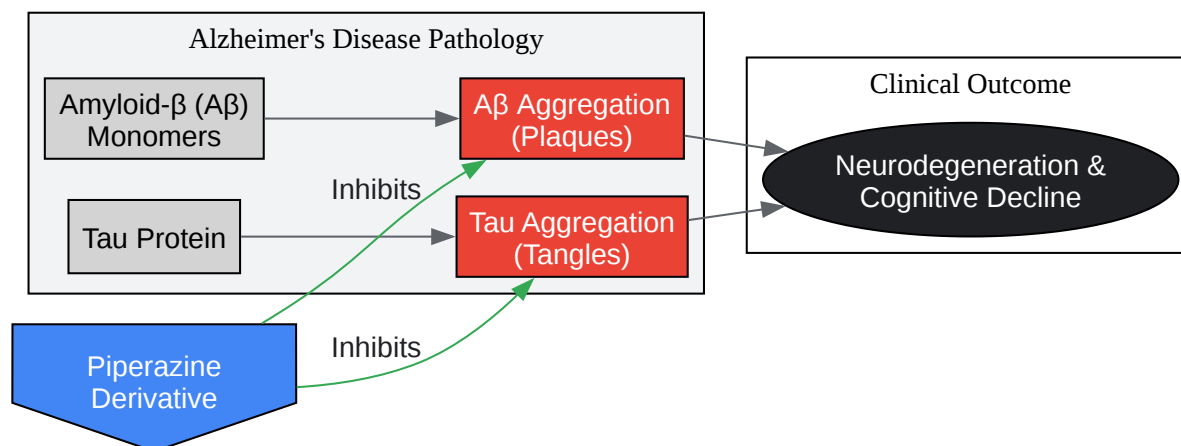
Piperazine-based compounds are emerging as multi-target agents for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).^[15] AD is characterized by the accumulation of amyloid- β (A β) plaques and neurofibrillary tangles composed of hyperphosphorylated Tau protein.^{[15][16]} Novel piperazine derivatives have been designed to simultaneously target both of these pathologies.

Mechanism of Action in Alzheimer's Disease

Promising hybrid molecules derived from piperazine have been shown to:

- Inhibit the aggregation of A β peptides.^{[15][16]}
- Reduce the phosphorylation and aggregation of the Tau-derived peptide AcPHF6.^[16]
- Disaggregate pre-formed A β and Tau peptide aggregates.^[16]
- Preserve memory and reduce both amyloid and Tau pathology in preclinical animal models of AD.^[15]

These multi-target effects suggest that piperazine derivatives could be developed into disease-modifying therapies for Alzheimer's.^[15]



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